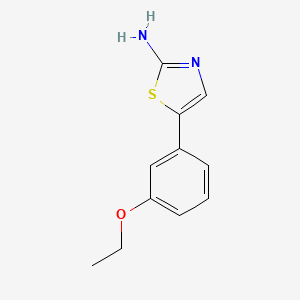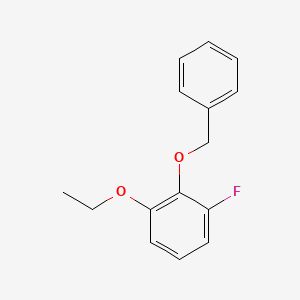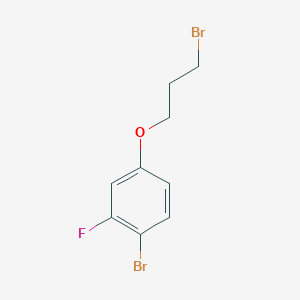
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene is a chemical compound with the molecular formula C9H9Br2FO It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene typically involves the reaction of 1-bromo-4-fluorobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(3-bromopropoxy)benzene
- 1-Bromo-4-(3-bromopropoxy)-2-fluoro-5-nitrobenzene
- 1-(3-Bromopropoxy)-4-fluorobenzene
Uniqueness
1-Bromo-4-(3-bromopropoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties compared to similar compounds. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C9H9Br2FO |
|---|---|
Peso molecular |
311.97 g/mol |
Nombre IUPAC |
1-bromo-4-(3-bromopropoxy)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |
Clave InChI |
ZRPQCCJPVYKSCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCCBr)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


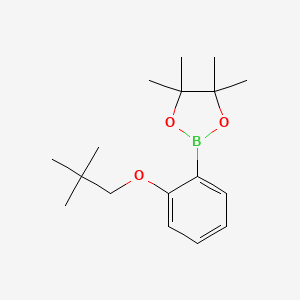
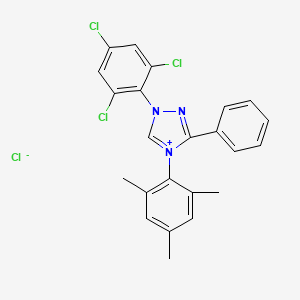
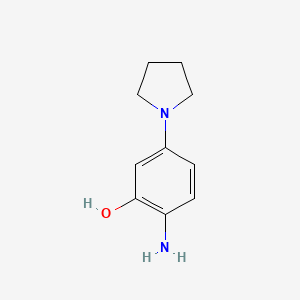

![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)

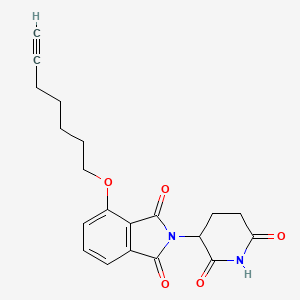
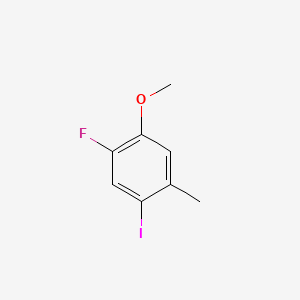
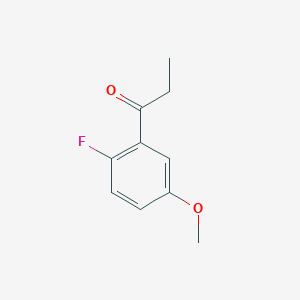

![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
